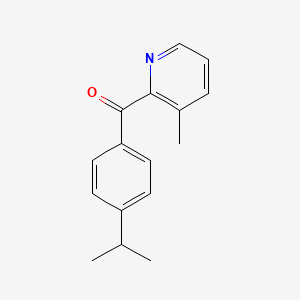
2-(4-Isopropylbenzoyl)-3-methylpyridine
Übersicht
Beschreibung
“2-(4-Isopropylbenzoyl)-3-methylpyridine” is an organic compound . It has a molecular weight of 225.29 . The IUPAC name for this compound is (4-isopropylphenyl)(2-pyridinyl)methanone .
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Isopropylbenzoyl)-3-methylpyridine” has been described in the literature . For instance, cyclization of 2-(4-isopropylbenzoyl)benzoic acid to a benzo[1,2]oxazinone derivative was accomplished using hydroxylamine hydrochloride in pyridine . Another example involves the reaction of 4-Isopropylbenzoyl chloride with 5-chloroanthranilic acid in a mixture of tetrahydrofuran and pyridine .Molecular Structure Analysis
The molecular structure of “2-(4-Isopropylbenzoyl)-3-methylpyridine” can be analyzed using various spectroscopic techniques . Infrared spectroscopy can reveal the presence of specific functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule . Mass spectrometry can provide information about the molecular weight and fragmentation pattern of the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Isopropylbenzoyl)-3-methylpyridine” can be analyzed based on the functional groups present in the molecule . For instance, the presence of a carbonyl group suggests that it can undergo nucleophilic addition reactions . The aromatic ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Isopropylbenzoyl)-3-methylpyridine” can be inferred from related compounds . For instance, 4-Isopropylbenzoyl chloride, a related compound, is a pale red oil at room temperature . It has a molecular weight of 182.65 .Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation
- Optimization of pH in Electrophoretic Separation : A study by Wren (1991) explored the use of substituted methylpyridines, including 2-, 3-, and 4-methylpyridines, to investigate the relationship between pH and separation in free solution capillary electrophoresis. This study highlights the role of 2-methylpyridine derivatives in improving electrophoretic separation techniques (Wren, 1991).
Spin-Crossover Iron(II) Complexes
- Spin-Crossover Iron(II) Complexes : Nishi et al. (2010) investigated iron(II) complexes involving 2-methylpyridine derivatives. These complexes exhibited a steep one-step spin crossover between high-spin and low-spin states. This research provides insights into the potential use of these compounds in spintronic devices and magnetic materials (Nishi et al., 2010).
Fluorescent Labeling Reagents
- Fluorescent α,β-Unsaturated Carbonyl Compounds and 2-Methylpyridines : A study by Nakaya et al. (1996) showed that certain 2-methylpyridines could be used as fluorescent labeling reagents for quantitative analysis. This has implications in analytical chemistry, particularly in the quantification of biomolecules like carnitine (Nakaya et al., 1996).
Supramolecular Chemistry
- Hydrogen Bonded Supramolecular Association : Khalib et al. (2014) examined the crystal structures of compounds involving 2-amino-4-methylpyridinium and different organic acids. This study contributes to the field of supramolecular chemistry, providing valuable information on the design of molecular salts with specific properties (Khalib et al., 2014).
Corrosion Inhibition
- Inhibition Effect on Mild Steel Corrosion : Research by Mert et al. (2014) focused on the use of 2-amino-4-methylpyridine in corrosion inhibition. This study is significant for its applications in protecting metals from corrosion, particularly in industrial settings (Mert et al., 2014).
Antimicrobial Activity
- Synthesis, Crystal Structure, and Antimicrobial Activity : Abu-Youssef et al. (2010) synthesized silver(I) complexes using 2-amino-3-methylpyridine and investigated their antimicrobial activity. Such studies are crucial for developing new antimicrobial agents (Abu-Youssef et al., 2010).
Photocatalysis
- Vapor-Phase Photochemistry of Methyl- and Cyanopyridines : Pavlik et al. (2007) conducted a study on the photochemistry of methylpyridines, including derivatives of 2-methylpyridine, which has implications in the field of photocatalysis and photochemical synthesis (Pavlik et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-12(3)5-4-10-17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTGCYLQOBKLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



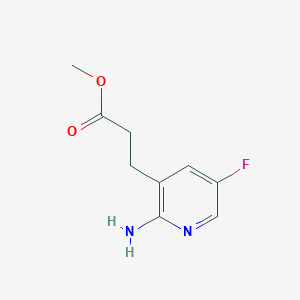
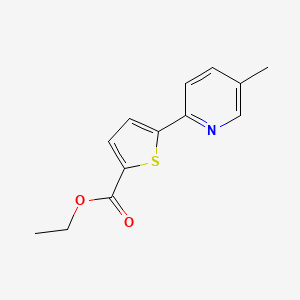
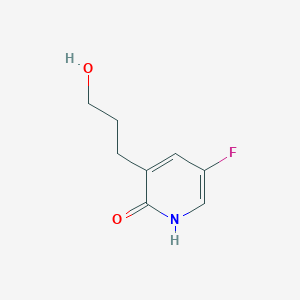

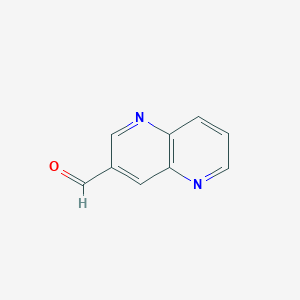
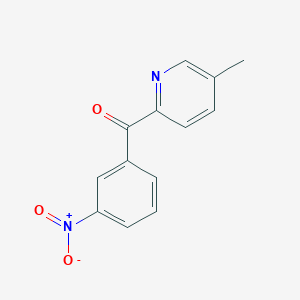
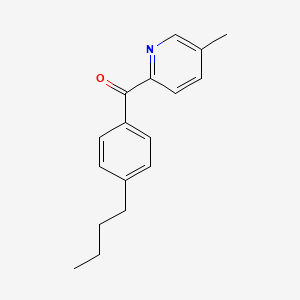
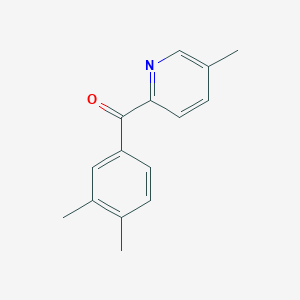
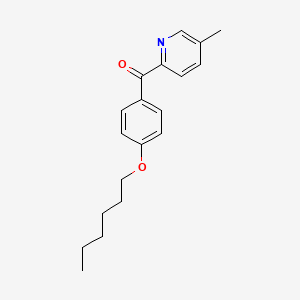
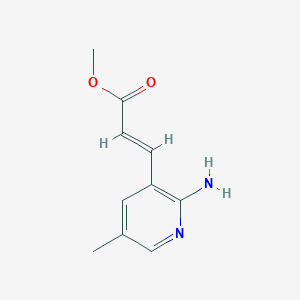
![5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391950.png)
![5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391951.png)
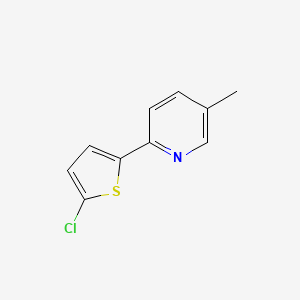
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)